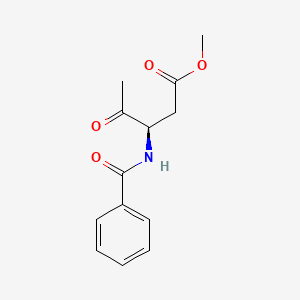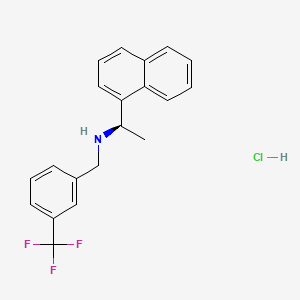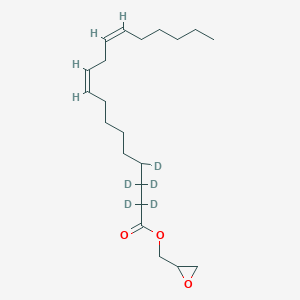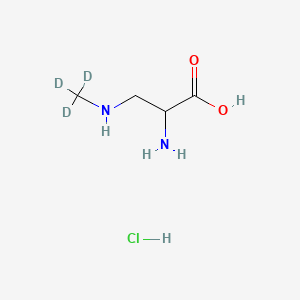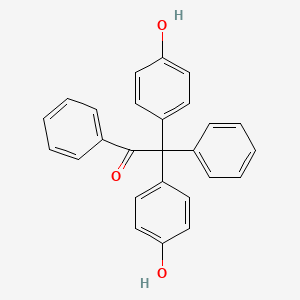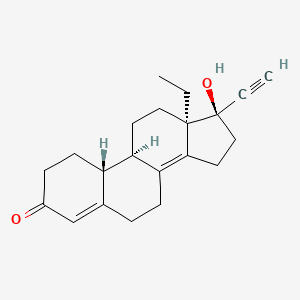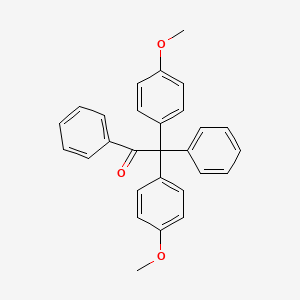
Fenhexamid-d10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fenhexamid-d10 is a deuterated analog of fenhexamid, a hydroxyanilide fungicide. It is primarily used as a reference standard in analytical chemistry due to its stable isotope labeling. Fenhexamid itself is known for its effectiveness against a variety of fungal pathogens, particularly those affecting horticultural crops .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fenhexamid-d10 involves the incorporation of deuterium atoms into the fenhexamid molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often starts with the preparation of deuterated precursors, followed by their incorporation into the target molecule under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium and the purity of the final product. The production is carried out under stringent quality control measures to meet the standards required for analytical applications .
化学反応の分析
Types of Reactions: Fenhexamid-d10, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
科学的研究の応用
Fenhexamid-d10 is widely used in scientific research, particularly in the following fields:
Chemistry: As a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: In studies involving the metabolism and degradation of fenhexamid in biological systems.
Medicine: In pharmacokinetic studies to track the distribution and elimination of fenhexamid.
Industry: In quality control and regulatory compliance testing for agricultural products
作用機序
Fenhexamid-d10, like fenhexamid, inhibits the biosynthesis of ergosterol, an essential component of fungal cell membranes. It specifically targets the sterol 3-ketoreductase enzyme, blocking the C4-demethylation step in ergosterol synthesis. This disruption leads to the accumulation of toxic sterol intermediates, ultimately causing cell death .
類似化合物との比較
Fenhexamid: The non-deuterated version, widely used as a fungicide.
Fludioxonil: Another fungicide with a different mode of action, targeting fungal signal transduction pathways.
Cyprodinil: A fungicide that inhibits methionine biosynthesis in fungi.
Uniqueness: Fenhexamid-d10’s uniqueness lies in its stable isotope labeling, which makes it invaluable as a reference standard in analytical applications. This labeling allows for precise quantification and tracking in various scientific studies, providing insights that are not possible with non-deuterated compounds .
特性
CAS番号 |
1246815-53-1 |
|---|---|
分子式 |
C14H17Cl2NO2 |
分子量 |
312.256 |
IUPAC名 |
2,2,3,3,4,4,5,5,6,6-decadeuterio-N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H17Cl2NO2/c1-14(7-3-2-4-8-14)13(19)17-9-5-6-10(18)12(16)11(9)15/h5-6,18H,2-4,7-8H2,1H3,(H,17,19)/i2D2,3D2,4D2,7D2,8D2 |
InChIキー |
VDLGAVXLJYLFDH-CYHVTVHMSA-N |
SMILES |
CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl |
同義語 |
N-(2,3-Dichloro-4-hydroxyphenyl)-1-methyl(cyclohexane-d10)carboxamide; Decree-d10; Elevate-d10; KBR 2738-d10; Teldor-d10; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2R)-2-[(Diphenylmethylene)amino]-cyclopentanol](/img/structure/B588239.png)
